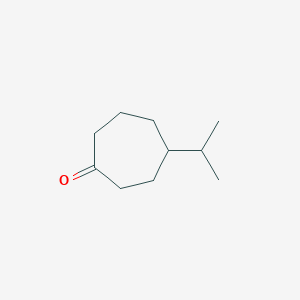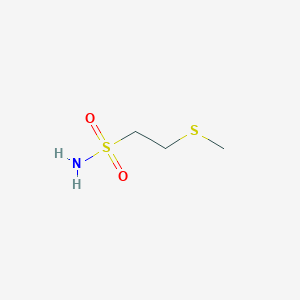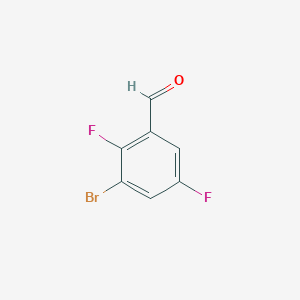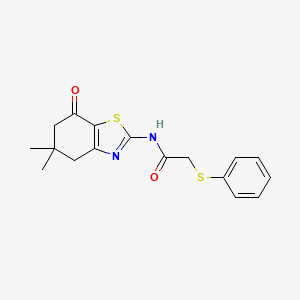
2-(Bromomethyl)-1,4,4-trimethylpyrrolidine hydrobromide
カタログ番号 B2370186
CAS番号:
2228315-13-5
分子量: 287.039
InChIキー: XMFFEIYJOMPDBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)pyridine hydrobromide involves the reaction of 1-ethylpyridine with bromoacetic acid and hydrobromic acid . The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions.Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N .Chemical Reactions Analysis
2-(Bromomethyl)pyridine hydrobromide is believed to act as an alkylating agent, which can modify the structure and function of biological molecules, such as proteins and nucleic acids.Physical And Chemical Properties Analysis
2-(Bromomethyl)pyridine hydrobromide is a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 °C and is soluble in methanol .科学的研究の応用
Intramolecular Bromoamination
- Application : This compound plays a role in bromoamination reactions. In a study by Horning and Muchowski (1974), bromine addition to certain amines resulted in the formation of products including 2-bromomethylpyrrolidine derivatives. These compounds were further used to generate aziridines and other structures, indicating their utility in complex organic synthesis (Horning & Muchowski, 1974).
Folic Acid Analogues Synthesis
- Application : It's used for synthesizing folic acid analogues. Piper, McCaleb, and Montgomery (1987) demonstrated its use in the synthesis of 10-propargylfolic acid, a compound of interest for biomedical research (Piper, McCaleb, & Montgomery, 1987).
Chiral Bipyridine Derivatives Synthesis
- Application : In the synthesis of C2 symmetric chiral bipyridine derivatives, this compound reacts with other organic molecules. Ward et al. (2002) used it for preparing catalysts in asymmetric reduction reactions, showing its significance in catalysis and stereoselective synthesis (Ward, Branciard, Dignan, & Pritchard, 2002).
Reaction with Thiourea
- Application : Elokhina et al. (2008) explored its reaction with thiourea, leading to the synthesis of various thiazolidine derivatives. This showcases its potential in the development of new organic compounds with possible pharmaceutical applications (Elokhina, Yaroshenko, Nakhmanovich, & Amosova, 2008).
Polymeric Material Synthesis
- Application : Monmoton, Lefebvre, and Fradet (2008) investigated the polymerization of bromomethylpyridine derivatives, including a structural and kinetic study. This research highlights its role in synthesizing novel polymers with potential applications in material science (Monmoton, Lefebvre, & Fradet, 2008).
Novel Synthesis Pathways
- Application : D’hooghe et al. (2008) demonstrated its use in novel synthetic pathways for aminopentanedinitriles, which were further transformed into pyrrolidines and pyrrolidinones. This underscores its versatility in organic synthesis (D’hooghe, Van Nieuwenhove, Van Brabandt, Rottiers, & Kimpe, 2008).
Organic Synthesis Reagent
- Application : Jain and Sain (2010) reviewed the application of a related compound, N-methylpyrrolidin-2-one hydrotribromide, in various organic synthesis reactions. This research indicates the broader chemical family's utility in synthesizing a wide range of organic compounds (Jain & Sain, 2010).
Safety and Hazards
特性
IUPAC Name |
2-(bromomethyl)-1,4,4-trimethylpyrrolidine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-8(2)4-7(5-9)10(3)6-8;/h7H,4-6H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFFEIYJOMPDBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C)CBr)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2370103.png)
![2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2370104.png)

![4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2370107.png)



![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)
![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)
![[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2370117.png)

![4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2370125.png)
